5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate

Lipophilicity Drug design Isoflavone derivatives

Obtain regiospecific control in genistein metabolite synthesis. Unprotected genistein leads to competing reactivity at the 7-OH, compromising yield and selectivity in glucuronide conjugate preparation. - Exclusive 4′-OH glycosylation: The sterically demanding 7-O-pivaloyl group enables exclusive glycosylation at the 4′-position, eliminating 7-regioisomer contamination for authentic LC-MS/MS reference standards. - Enhanced solubility profile: Unlike genistein, this derivative dissolves readily in dichloromethane and ethyl acetate, ensuring homogeneous reaction conditions and improved conversion rates. - Reliable supply: Supplied as a yellow solid with certified purity of ≥98% (NLT 98%), suitable for pharmaceutical impurity marker development and SAR library synthesis.

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
Cat. No. B13437146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O
InChIInChI=1S/C20H18O6/c1-20(2,3)19(24)26-13-8-15(22)17-16(9-13)25-10-14(18(17)23)11-4-6-12(21)7-5-11/h4-10,21-22H,1-3H3
InChIKeyOFLNOIUVXLNRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-O-Pivaloyl-Genistein (5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate) – A Lipophilic Genistein Derivative for Advanced Synthesis & Bioactivity Studies


5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate, commonly referred to as 7-O-pivaloyl-genistein (CAS 1346605-04-6), is a synthetic derivative of the soy isoflavone genistein in which the 7‑OH group is esterified with a pivaloyl (2,2‑dimethylpropanoate) moiety . This modification increases the compound's lipophilicity relative to genistein, altering its solubility profile (soluble in chloroform, dichloromethane, ethyl acetate) and making it a valuable protected intermediate in the regiospecific synthesis of genistein metabolites and conjugates . It is supplied as a yellow solid with a certified purity of ≥98 % (NLT 98 %) and is used exclusively for research and development purposes .

Why Generic Genistein or Simple Genistein Esters Cannot Substitute 7-O-Pivaloyl-Genistein in Regiospecific Synthesis and Lipophilicity‑Dependent Assays


The pivaloyl ester at the 7‑position of genistein is not merely a lipophilicity enhancer; it serves as a sterically demanding protecting group that enables regiospecific functionalization at other positions (e.g., 4′‑OH) while resisting premature hydrolysis under mild acidic or basic conditions . In contrast, genistein itself lacks this selective protection, and smaller acyl esters (e.g., acetate, propionate) may be hydrolyzed more readily or offer insufficient steric shielding for certain synthetic routes. Furthermore, the pivaloyl modification substantially alters the compound's solubility profile—moving from the poor aqueous solubility of genistein to good solubility in halogenated and ester solvents —which is critical for homogeneous reaction conditions in preparative organic synthesis. Therefore, substituting 7‑O‑pivaloyl‑genistein with genistein or a different genistein ester would compromise both the selectivity and the yield of downstream transformations, particularly in the synthesis of glucuronide metabolites and reference standards.

Quantitative Differentiation of 7-O-Pivaloyl-Genistein: Lipophilicity, Solubility, and Synthetic Utility vs. Genistein and Genistein Acetate


Calculated Lipophilicity: 7-O-Pivaloyl-Genistein vs. Genistein (cLogP Comparison)

The calculated partition coefficient (cLogP) for 7-O-pivaloyl-genistein is significantly higher than that of the parent genistein, reflecting the impact of the bulky pivaloyl ester. This shift in lipophilicity is a key differentiator for cell‑penetration and formulation studies . Note: The cLogP value for the pivaloyl derivative is obtained via in silico prediction (ChemAxon/ALOGPS) and is considered a cross‑study comparable value, as direct experimental logP data for this compound are not publicly reported.

Lipophilicity Drug design Isoflavone derivatives

Solubility Profile in Organic Solvents: 7-O-Pivaloyl-Genistein vs. Genistein

While genistein is practically insoluble in water and only sparingly soluble in common organic solvents (e.g., ~0.5 mg/mL in DMSO), 7-O-pivaloyl-genistein dissolves readily in chloroform, dichloromethane, and ethyl acetate at concentrations suitable for preparative organic synthesis (typically 10‑50 mg/mL) . This solubility difference is routinely observed across vendor technical datasheets and is critical for downstream synthetic steps that require homogeneous reaction conditions.

Solubility Synthetic chemistry Isoflavone intermediates

Regioselective Synthetic Utility: 7-O-Pivaloyl Protection Enables Exclusive 4′-Functionalization for Glucuronide Metabolite Synthesis

7-O-Pivaloyl-genistein is explicitly categorized as an intermediate in the synthesis of genistein 4′-β-D-glucuronide and related metabolites . The pivaloyl group at the 7‑position remains intact under conditions that selectively functionalize the 4′‑OH (e.g., glycosylation with acetobromo‑α‑D‑glucuronic acid methyl ester), enabling high‑yield production of the desired 4′‑conjugate without competing 7‑O‑substitution. In contrast, unprotected genistein would yield a mixture of 7‑ and 4′‑glucuronides, requiring difficult chromatographic separation.

Regioselective synthesis Protected intermediates Genistein glucuronides

Purity and Batch Consistency: NLT 98% Certification Supports Reproducible Research

Multiple independent suppliers certify 7-O-pivaloyl-genistein with a purity of NLT 98% (HPLC/UPLC) . This level of purity is essential for its use as a synthetic intermediate, where impurities at the 2% level could lead to by‑product formation, and as a chromatographic reference standard for genistein impurity profiling. While genistein itself is also available at similar purity, the pivaloyl derivative's consistent batch quality across vendors reduces variability in multi‑step synthetic protocols.

Purity Quality control Reference standard

Target Application Scenarios for 7-O-Pivaloyl-Genistein Based on Quantitative Differentiation Evidence


Regiospecific Synthesis of Genistein 4′-β-D-Glucuronide and Related Phase‑II Metabolite Standards

The 7‑O‑pivaloyl protection enables exclusive glycosylation at the 4′‑OH position, yielding the 4′‑glucuronide conjugate without 7‑regioisomer contamination. This application is critical for medicinal chemistry laboratories and contract research organizations (CROs) producing authentic metabolite reference materials for LC‑MS/MS quantification of genistein metabolites in plasma . The enhanced solubility in dichloromethane and ethyl acetate facilitates homogeneous glycosylation conditions, improving conversion rates.

Lipophilicity‑Dependent Cellular Uptake Studies in UV‑Protection Research

With a cLogP approximately 1.7 units higher than genistein, 7‑O‑pivaloyl‑genistein is a suitable candidate for investigating the relationship between isoflavone lipophilicity and intracellular accumulation in dermal fibroblasts and melanoma cells. A recent 2024 study on genistein lipophilic derivatives demonstrated that lipophilic modification alters the cellular response to UV‑C radiation, though the response is cell‑type‑dependent [1]. This compound can serve as a probe for dissecting uptake mechanisms.

Impurity Profiling and Reference Standard Preparation for Genistein‑Based API Manufacturing

Because 7‑O‑pivaloyl‑genistein is classified under 'Metabolites & Impurities' and 'Pharmaceuticals' , it is directly applicable as a process impurity marker in the manufacture of genistein active pharmaceutical ingredients (APIs). Its distinct retention time in reverse‑phase HPLC and unique mass spectrum facilitate the development of robust impurity methods for regulatory submissions.

Building Block for Diversified Flavonoid Libraries via Selective Deprotection

The steric bulk of the pivaloyl group allows chemists to perform further transformations (e.g., alkylation, sulfation) at the remaining free 5‑OH and 4′‑OH positions, followed by mild deprotection to yield a library of genistein derivatives for structure‑activity relationship (SAR) studies. This versatility is not achievable with genistein itself due to competing reactivity at the 7‑OH.

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